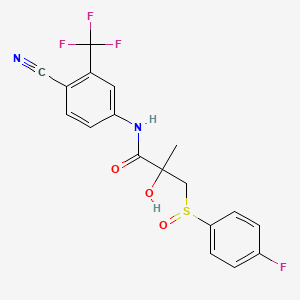
1,1,1-Tris(hydroxymethyl)propane-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Tris(hydroxymethyl)propane-d5 is a deuterated form of 1,1,1-Tris(hydroxymethyl)propane, where the hydrogen atoms in the hydroxyl groups are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry.
科学的研究の応用
1,1,1-Tris(hydroxymethyl)propane-d5 is widely used in scientific research due to its stable isotope labeling, which makes it valuable in various studies:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of specialty chemicals and materials, including resins and coatings.
作用機序
Target of Action
1,1,1-Tris(hydroxymethyl)propane-d5 is primarily used in the field of neurology research , specifically in the area of pain and inflammation . .
Mode of Action
It has been used as ahydrogen bond-donating agent during triol-promoted activation of the C-F bond of benzylic fluorides .
Result of Action
Its use in the synthesis of new octanuclear manganese clusters and hyperbranched polyethers suggests that it may have significant effects at the molecular level .
Action Environment
It is known that the compound is asolid at room temperature , and it is flammable . Contact with strong oxidants can cause it to burn .
生化学分析
Biochemical Properties
Its parent compound, 1,1,1-Tris(hydroxymethyl)propane, has been used as a hydrogen bond-donating agent during triol-promoted activation of the C-F bond of benzylic fluorides . It has also been used in the synthesis of new octanuclear manganese clusters and hyperbranched polyethers .
Molecular Mechanism
It is known that its parent compound, 1,1,1-Tris(hydroxymethyl)propane, can act as a hydrogen bond-donating agent . This suggests that 1,1,1-Tris(hydroxymethyl)propane-d5 may also interact with biomolecules through hydrogen bonding, potentially influencing enzyme activity and gene expression.
準備方法
Synthetic Routes and Reaction Conditions
1,1,1-Tris(hydroxymethyl)propane-d5 can be synthesized through the deuteration of 1,1,1-Tris(hydroxymethyl)propane. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as the deuterium source. The reaction is typically carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often using specialized equipment and catalysts to facilitate the exchange of hydrogen with deuterium.
化学反応の分析
Types of Reactions
1,1,1-Tris(hydroxymethyl)propane-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) are used in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
1,1,1-Tris(hydroxymethyl)propane: The non-deuterated form of the compound.
1,1,1-Tris(hydroxymethyl)ethane: A similar compound with an ethane backbone instead of propane.
2,2-Dimethyl-1,3-propanediol: Another compound with similar hydroxyl functionality.
Uniqueness
1,1,1-Tris(hydroxymethyl)propane-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of reaction mechanisms and pathways with greater precision, making it a valuable tool in various scientific fields.
特性
CAS番号 |
103782-76-9 |
|---|---|
分子式 |
C6H14O3 |
分子量 |
139.206 |
IUPAC名 |
1,1,3,3-tetradeuterio-2-[deuterio(hydroxy)methyl]-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3/i3D,4D2,5D2 |
InChIキー |
ZJCCRDAZUWHFQH-CZMJLJOYSA-N |
SMILES |
CCC(CO)(CO)CO |
同義語 |
1,1,1-Tri(hydroxymethyl)propane-d5; 1,1,1-Trimethylolpropane-d5; 2,2-Bis(hydroxymethyl)-1-butanol-d5; 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol-d5; 2-Ethyl-2-(hydroxymethyl)propanediol-d5; Addolink TR-d5; Ethriol-d5; Ethyltrimethylolmethane-d5; Ettri |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



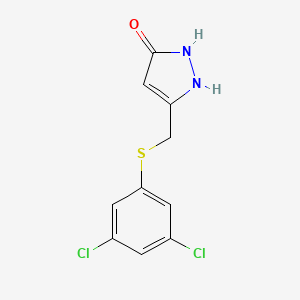




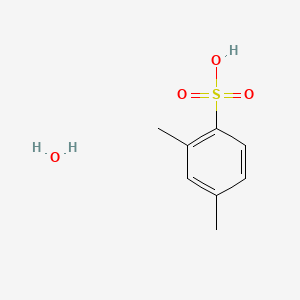
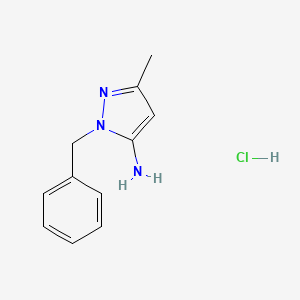
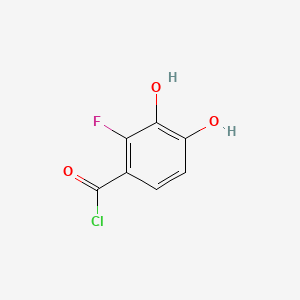
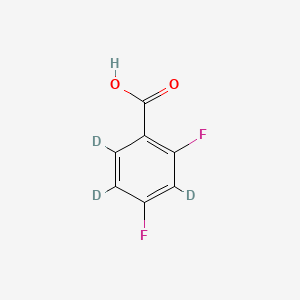
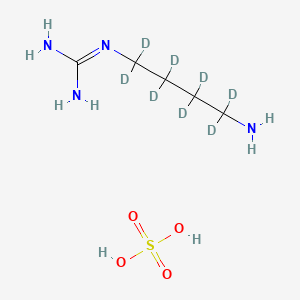
![Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-](/img/structure/B569648.png)
![(7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569651.png)
